Betiatide
Overview
Description
Betiatide is a small molecule compound with the chemical formula C15H17N3O6S . It is primarily used as a diagnostic agent in nuclear medicine, particularly for renal imaging. This compound is light-sensitive and must be protected from light to maintain its efficacy .
Mechanism of Action
Target of Action
Betiatide is primarily used as a diagnostic agent in nuclear medicine .
Mode of Action
It is known to be used in the preparation of technetium Tc 99m mertiatide, a radiopharmaceutical medication used to image the kidneys .
Biochemical Pathways
As a component of technetium Tc 99m mertiatide, it is involved in the imaging of kidneys, which may suggest its involvement in renal biochemical pathways .
Pharmacokinetics
It is known that this compound is used in the preparation of technetium Tc 99m mertiatide, which is administered as an intravenous bolus injection .
Result of Action
As a component of technetium Tc 99m mertiatide, it is used in the diagnosis of congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi .
Action Environment
It is known that this compound is light sensitive and must be protected as such .
Preparation Methods
Betiatide is synthesized through a series of chemical reactions involving the incorporation of a benzoylthio group into a glycine-based structure. The synthetic route typically involves the following steps:
Formation of Benzoylthioacetyl Intermediate: This step involves the reaction of benzoyl chloride with thioglycolic acid to form benzoylthioacetic acid.
Coupling with Glycine Derivatives: The benzoylthioacetic acid is then coupled with glycine derivatives through peptide bond formation, resulting in the formation of this compound.
For industrial production, this compound is supplied as a sterile, non-pyrogenic, lyophilized powder. It is reconstituted with sterile sodium pertechnetate Tc 99m injection to form technetium Tc 99m mertiatide, which is suitable for intravenous administration .
Chemical Reactions Analysis
Betiatide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoylthio group.
Substitution: The compound can participate in substitution reactions, where the benzoylthio group can be replaced by other functional groups.
Hydrolysis: this compound can undergo hydrolysis, leading to the cleavage of peptide bonds and the formation of smaller peptide fragments.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, nucleophiles for substitution reactions, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Betiatide has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: this compound is used in biological studies to investigate renal function and structure.
Medicine: In nuclear medicine, this compound is used as a diagnostic agent for renal imaging. .
Industry: This compound is used in the production of diagnostic kits for renal imaging
Comparison with Similar Compounds
Betiatide is unique in its structure and function compared to other diagnostic agents. Similar compounds include:
Mannitol: Used for cerebral edema and cystic fibrosis, but not for renal imaging.
Tuberculin purified protein derivative: Used for tuberculosis diagnosis, not for renal imaging.
This compound’s specificity for renal imaging and its ability to provide detailed renal function and structure images make it a valuable diagnostic tool in nuclear medicine.
Properties
IUPAC Name |
2-[[2-[[2-[(2-benzoylsulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S/c19-11(16-6-12(20)18-8-14(22)23)7-17-13(21)9-25-15(24)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,19)(H,17,21)(H,18,20)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPYMEBVIDZKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048788 | |
Record name | Betiatide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103725-47-9 | |
Record name | N-[2-(Benzoylthio)acetyl]glycylglycylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103725-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betiatide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103725479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betiatide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14082 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betiatide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETIATIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NV2SR34P8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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